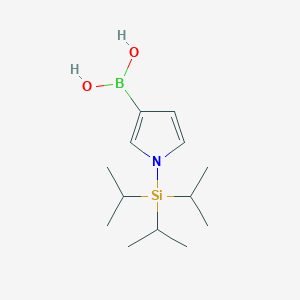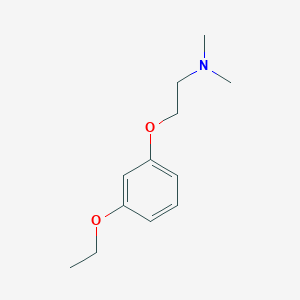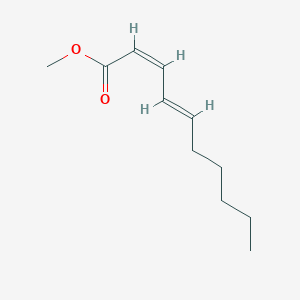
2-Fluorobiphenyl-4-carboxylic acid
Descripción general
Descripción
2-Fluorobiphenyl-4-carboxylic acid (FBPCA) is a small molecule compound that has been studied extensively in the scientific community due to its wide range of potential applications. FBPCA is a versatile compound with a range of properties that make it suitable for use in a variety of research and laboratory experiments.
Aplicaciones Científicas De Investigación
Biodegradation Studies
- Degradation by Bacteria: Pseudomonas pseudoalcaligenes KF707 can degrade 2-Fluorobiphenyl-4-carboxylic acid, using it as a carbon and energy source. The study demonstrates that fluorinated biphenyls like this compound are degraded via the classical Bph pathway to fluorobenzoate (Murphy, Quirke, & Balogun, 2008).
Analytical Chemistry Applications
- HPLC Analysis: A system using 4-bromomethyl-7-acetoxycoumarin (Br-Mac) as the fluorescence reagent for high-performance liquid chromatography (HPLC) of carboxylic acids includes this compound. This method provides high sensitivity for detecting low levels of carboxylic acids (Tsuchiya, Hayashi, Naruse, & Takagi, 1982).
Synthesis and Transformation
- Intermediate in Synthesis: this compound serves as a key intermediate in the synthesis of various compounds, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which is crucial in the production of antihypertensive agents (Xin-zhi, 2007).
- Biphenyl Degradation: In studies of anaerobic degradation of biphenyl, this compound was identified as an intermediate, demonstrating its role in the environmental degradation pathways of aromatic hydrocarbons (Selesi & Meckenstock, 2009).
Pharmaceutical Research
- Drug Development: this compound derivatives have been studied for potential pharmaceutical applications, particularly in designing compounds with improved metabolic stability (Bright, Dalton, Elder, Murphy, O’Connor, & Sandford, 2013).
Environmental and Toxicological Studies
- Toxicity Evaluation: The toxicity of fluorinated compounds, including derivatives of this compound, is assessed for their potential environmental and health impacts. This includes studies on their effects on various aquatic organisms and plants (Phillips, Dinglasan-Panlilio, Mabury, Solomon, & Sibley, 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Fluorobiphenyl-4-carboxylic acid is an impurity of Flurbiprofen . Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used as an analgesic and anti-inflammatory agent . The primary targets of Flurbiprofen, and by extension this compound, are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
As an impurity of Flurbiprofen, this compound is likely to share a similar mode of action. Flurbiprofen acts by inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This results in decreased inflammation and pain.
Biochemical Pathways
The inhibition of cyclooxygenase enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This can have downstream effects on various physiological processes, including inflammation and pain signaling .
Pharmacokinetics
Flurbiprofen is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Propiedades
IUPAC Name |
3-fluoro-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKITESTTSWHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137045-30-8 | |
| Record name | 2-Fluorobiphenyl-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137045308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobiphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROBIPHENYL-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6XXN3O38O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)



![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)





![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)